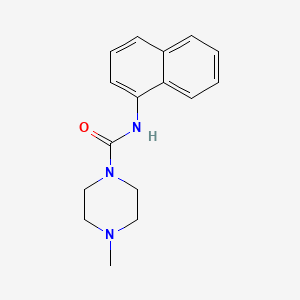
2,7-diamino-4-(1-methylbutyl)-4H-chromene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-diamino-4-(1-methylbutyl)-4H-chromene-3-carbonitrile is a chemical compound that belongs to the class of chromene derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mécanisme D'action
The mechanism of action of 2,7-diamino-4-(1-methylbutyl)-4H-chromene-3-carbonitrile is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. The compound has also been found to inhibit the activity of certain enzymes and proteins involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2,7-diamino-4-(1-methylbutyl)-4H-chromene-3-carbonitrile has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, thereby reducing inflammation. The compound has also been found to scavenge free radicals and protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,7-diamino-4-(1-methylbutyl)-4H-chromene-3-carbonitrile in lab experiments is its high potency and selectivity towards cancer cells. However, the compound has certain limitations, such as low solubility in water and poor stability under certain conditions.
Orientations Futures
There are several future directions for the research and development of 2,7-diamino-4-(1-methylbutyl)-4H-chromene-3-carbonitrile. Some of these include:
1. Development of more efficient and cost-effective synthesis methods for the compound.
2. Investigation of the compound's potential as a therapeutic agent for the treatment of various inflammatory diseases.
3. Study of the compound's mechanism of action at the molecular level to gain a better understanding of its anticancer activity.
4. Exploration of the compound's potential as a building block for the synthesis of novel materials and organic compounds.
In conclusion, 2,7-diamino-4-(1-methylbutyl)-4H-chromene-3-carbonitrile is a promising chemical compound with potential applications in various fields. Its high potency and selectivity towards cancer cells, anti-inflammatory and antioxidant properties, and potential as a building block for the synthesis of novel materials make it an attractive candidate for further research and development.
Méthodes De Synthèse
The synthesis of 2,7-diamino-4-(1-methylbutyl)-4H-chromene-3-carbonitrile can be achieved through several methods. One of the most commonly used methods involves the reaction of 4-hydroxycoumarin with 1-methylbutylamine and potassium cyanide in the presence of acetic acid. The reaction mixture is then refluxed for several hours, followed by purification through column chromatography to obtain the desired product.
Applications De Recherche Scientifique
2,7-diamino-4-(1-methylbutyl)-4H-chromene-3-carbonitrile has shown promising results in various scientific research applications. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been found to possess potent anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.
Propriétés
IUPAC Name |
2,7-diamino-4-pentan-2-yl-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-3-4-9(2)14-11-6-5-10(17)7-13(11)19-15(18)12(14)8-16/h5-7,9,14H,3-4,17-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNWAYGSFFXCRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C1C2=C(C=C(C=C2)N)OC(=C1C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-diamino-4-pentan-2-yl-4H-chromene-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-butoxy-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5142000.png)

![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]isonicotinamide](/img/structure/B5142012.png)
![propyl 4-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5142014.png)
![N-(3-cyanophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5142040.png)
![5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]](/img/structure/B5142046.png)

![5-{2-[2-(2-chlorophenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5142055.png)
![5-(3-chlorophenyl)-N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]-2-furamide](/img/structure/B5142057.png)
![5-{[(5-chloro-2-hydroxyphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5142058.png)
![N-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-nitrobenzamide](/img/structure/B5142060.png)
![1-(2-thienylcarbonyl)-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5142061.png)
![ethyl 1-{[6-(2-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-4-piperidinecarboxylate](/img/structure/B5142074.png)
![2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol](/img/structure/B5142089.png)